molecular formula C9H11BO6 B578529 2-Borono-4,5-dimethoxybenzoic acid CAS No. 1256345-91-1

2-Borono-4,5-dimethoxybenzoic acid

Cat. No. B578529
CAS RN: 1256345-91-1
M. Wt: 225.991
InChI Key: WDKCKAPUQPJHJV-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzoic acid is a 2-halo-4,5-dialkoxybenzoic acid derivative . It may be used as a starting material for the synthesis of norathyriol and urolithins .


Synthesis Analysis

A method for preparing 2-bromo-4,5-dimethoxybenzoic acid involves reacting relatively inexpensive 3,4-dimethoxy-toluene with sulfuric acid, hydrogen peroxide, and a metal bromide for directed bromination to obtain 2-bromo-4,5-dimethoxy toluene. Then, 2-bromo-4,5-dimethoxy toluene is oxidized with potassium permanganate under the catalysis of tetrabutyl ammonium bromide to prepare 2-bromo-4,5-dimethoxybenzoic acid .


Chemical Reactions Analysis

2-Bromo-4,5-dimethoxybenzoic acid may be used as a starting material for the synthesis of norathyriol and urolithins . A reaction condition involves a mixture of resorcinol 1 and 2-bromo-4,5-dimethoxybenzoic acid .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dimethoxybenzoic acid is a solid with a melting point of 188-190 °C .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Compounds

“2-Borono-4,5-dimethoxybenzoic acid” is utilized as a starting material in the synthesis of norathyriol and urolithins . These compounds have been studied for their potential health benefits, including anti-inflammatory and antioxidant properties. The boronic acid group in the compound provides a reactive site for coupling reactions, which is a crucial step in the creation of complex molecules for pharmacological research.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-borono-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO6/c1-15-7-3-5(9(11)12)6(10(13)14)4-8(7)16-2/h3-4,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKCKAPUQPJHJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C(=O)O)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681629
Record name 2-Borono-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Carboxy-4,5-dimethoxyphenylboronic acid

CAS RN

1256345-91-1
Record name Benzoic acid, 2-borono-4,5-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Borono-4,5-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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